5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid is a fluorinated imidazole derivative. Imidazoles are a class of heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The fluorine substitution at the 5-position and the carboxylic acid group at the 2-position make this compound unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other groups under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Sodium methoxide in dioxane for methoxy substitution.
Cyclization: Nickel catalysts for cyclization of amido-nitriles.
Major Products
The major products depend on the type of reaction. For substitution reactions, the products would be derivatives where the fluorine atom is replaced by another group, such as a methoxy group .
Scientific Research Applications
Mechanism of Action
The specific mechanism of action for 5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid is not well-documented. imidazole derivatives generally exert their effects by interacting with various molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-5-carboxylic acid: Lacks the fluorine substitution, which may affect its reactivity and applications.
2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid: Contains a trifluoromethyl group instead of a single fluorine atom, which can significantly alter its chemical properties and applications.
Uniqueness
The presence of both a fluorine atom and a carboxylic acid group in 5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid makes it unique. The fluorine atom can enhance the compound’s stability and reactivity, while the carboxylic acid group can participate in various chemical reactions, making it a versatile building block for further synthesis .
Properties
Molecular Formula |
C5H5FN2O2 |
---|---|
Molecular Weight |
144.10 g/mol |
IUPAC Name |
5-fluoro-1-methylimidazole-2-carboxylic acid |
InChI |
InChI=1S/C5H5FN2O2/c1-8-3(6)2-7-4(8)5(9)10/h2H,1H3,(H,9,10) |
InChI Key |
BPIIJWNSHWQVAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.